molecular formula C11H9ClN2O4S2 B12588464 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- CAS No. 646040-21-3

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro-

Cat. No.: B12588464
CAS No.: 646040-21-3
M. Wt: 332.8 g/mol
InChI Key: KWGSKRJMKYYXNI-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- is a chemical compound with the molecular formula C10H8ClNO2S2 It is known for its unique structure, which includes a thiophene ring, a sulfonamide group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- typically involves the reaction of 2-thiophenesulfonyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The nitro group and sulfonamide moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Nitrophenyl)-2-thiophenesulfonamide
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-thiophenesulfonamide
  • N-(4-Nitrophenyl)-2-thiophenesulfonamide

Uniqueness

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

646040-21-3

Molecular Formula

C11H9ClN2O4S2

Molecular Weight

332.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-methyl-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C11H9ClN2O4S2/c1-7-10(14(15)16)6-11(19-7)20(17,18)13-9-4-2-8(12)3-5-9/h2-6,13H,1H3

InChI Key

KWGSKRJMKYYXNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)S(=O)(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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